Stereospecific Potency: (S)-Carazolol vs. Racemic and (R)-Enantiomer
The biological activity of β-blockers is stereospecific. The (S)-enantiomer of carazolol is the eutomer, possessing the vast majority of the compound's affinity for β-adrenoceptors. In direct comparisons, the (R)-enantiomer of carazolol exhibits significantly lower affinity and is not receptor-specific in vivo [1][2]. The difference in physiological activity between the (S)- and (R)-enantiomers for β-blockers in this chemical class is typically several orders of magnitude [3].
| Evidence Dimension | Stereospecific contribution to β-adrenoceptor binding affinity and physiological activity |
|---|---|
| Target Compound Data | (S)-carazolol: The eutomer, containing the bulk of β-blocking activity |
| Comparator Or Baseline | (R)-carazolol: The distomer, with significantly lower affinity; uptake is not receptor-specific in vivo |
| Quantified Difference | The (R)-counterparts of β-blockers in this class are 'several orders of magnitude less active' than their (S)-enantiomers [3] |
| Conditions | In vivo PET imaging studies with [11C]carazolol enantiomers in rats [1] |
Why This Matters
For research requiring precise quantification of receptor binding or for the synthesis of potent radioligands, the use of the pure (S)-enantiomer is essential to avoid confounding data from the inactive (R)-enantiomer.
- [1] Elsinga PH, van Waarde A, Visser TJ, Vaalburg W. Visualization of beta-adrenoceptors using PET. Clin Positron Imaging. 1998;1(2):81-92. View Source
- [2] Doze P, Van Waarde A, Elsinga PH, Van-Loenen Weemaes AM, Willemsen AT, Vaalburg W. Validation of S-1'-[18F]fluorocarazolol for in vivo imaging and quantification of cerebral beta-adrenoceptors. Eur J Pharmacol. 1998;353(2-3):215-226. View Source
- [3] Borowiecki P, Paprocki D, Dranka M. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. RSC Adv. 2022;12(34):22150-22160. View Source
